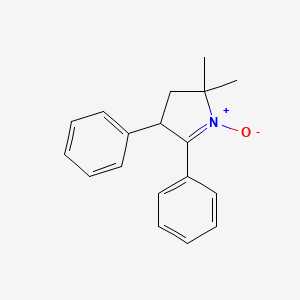
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two phenyl groups and a dimethyl group
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through several routes. One common method involves the reaction of oxalyl chloride with a pyrrole derivative in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the C3 position of the pyrrole ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other substituted pyrroles and imidazoles. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrrole: A five-membered ring containing one nitrogen atom.
2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester: A compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
78371-21-8 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2,2-dimethyl-1-oxido-4,5-diphenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C18H19NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19(18)20)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI-Schlüssel |
JNKCDDHRYWHTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


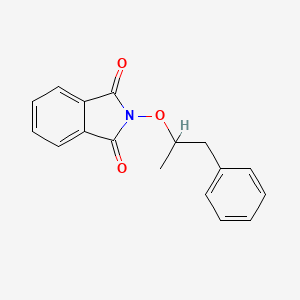
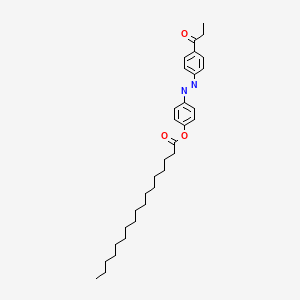
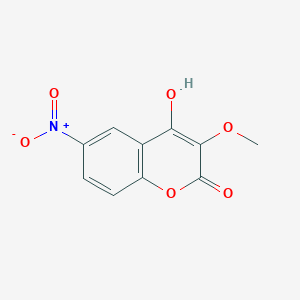

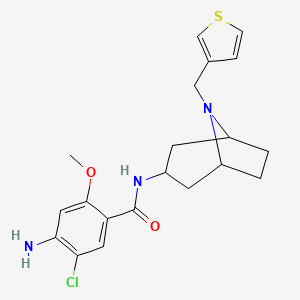
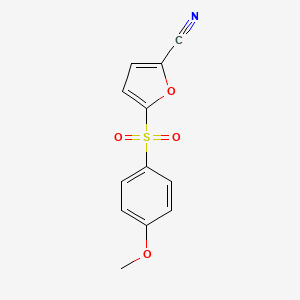
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
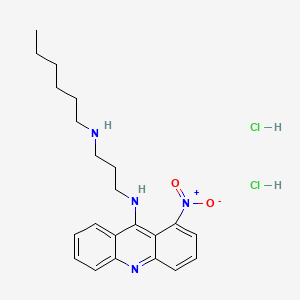
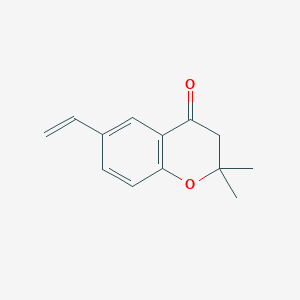
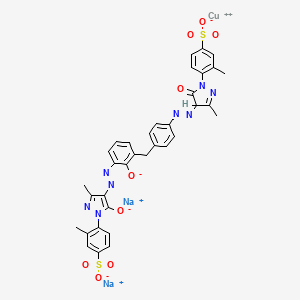
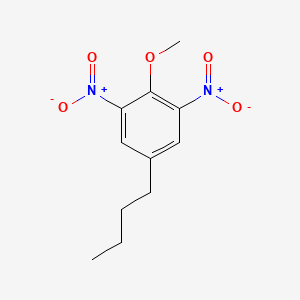

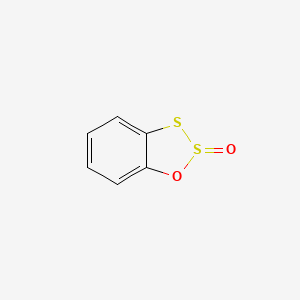
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
